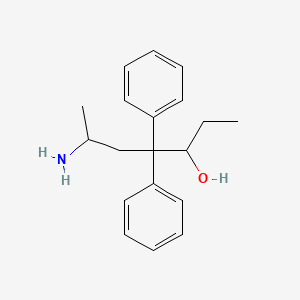
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydrazide functional group attached to a (2-chlorophenyl)methylene moiety, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 2,2-dimethyl-3-hydroxypropanoic acid with (2-chlorophenyl)methylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom in the (2-chlorophenyl) group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The (2-chlorophenyl)methylene moiety can also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-bromophenyl)methylene)hydrazide
- (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-fluorophenyl)methylene)hydrazide
Uniqueness
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the chlorine atom in the (2-chlorophenyl) group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions.
Propiedades
Número CAS |
133661-93-5 |
|---|---|
Fórmula molecular |
C12H15ClN2O2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxy-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,8-16)11(17)15-14-7-9-5-3-4-6-10(9)13/h3-7,16H,8H2,1-2H3,(H,15,17)/b14-7+ |
Clave InChI |
VOFCXEJRTRKHSY-VGOFMYFVSA-N |
SMILES isomérico |
CC(C)(CO)C(=O)N/N=C/C1=CC=CC=C1Cl |
SMILES canónico |
CC(C)(CO)C(=O)NN=CC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















